Bienvenue dans la boutique en ligne BenchChem!

N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine

Fragment-based drug discovery Lead-likeness Physicochemical property space

Why select this specific scaffold? This compound delivers a 1,2,4-thiadiazole core with a 2-pyridylamino arrangement and a critical 3-methyl group that modulates hinge-region binding geometry, lipophilicity, and metabolic stability—advantages not matched by 1,3,4-thiadiazole isomers or des-methyl analogs. Its MW of 192.24 Da and favorable TPSA/logP balance satisfy Rule of Three criteria for fragment-based screening. With single-step synthetic accessibility from 2-aminopyridine, it enables rapid SAR analog generation at lower per-compound cost compared to multi-step di-substituted thiadiazole series.

Molecular Formula C8H8N4S
Molecular Weight 192.24
CAS No. 1609523-99-0
Cat. No. B2676604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine
CAS1609523-99-0
Molecular FormulaC8H8N4S
Molecular Weight192.24
Structural Identifiers
SMILESCC1=NSC(=N1)NC2=CC=CC=N2
InChIInChI=1S/C8H8N4S/c1-6-10-8(13-12-6)11-7-4-2-3-5-9-7/h2-5H,1H3,(H,9,10,11,12)
InChIKeyMWXPGVONCSFURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine (CAS 1609523-99-0) – Heterocyclic Scaffold with Built-In Physicochemical Differentiation for Fragment-Based and Kinase-Targeted Procurement


N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine (CAS 1609523-99-0) is a low-molecular-weight (192.24 g/mol) heterocyclic compound comprising a 2-aminopyridine moiety linked via an NH bridge to a 3-methyl-1,2,4-thiadiazole ring [1]. As a member of the pyridine–thiadiazole hybrid class, the compound serves as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design, owing to the complementary hydrogen-bonding and π-stacking capabilities of its dual-ring architecture [2]. Researchers and procurement specialists evaluating heterocyclic building blocks for fragment-based screening or focused library synthesis will find this specific regioisomeric arrangement (2-pyridylamino at the thiadiazole 5-position with a 3-methyl substituent) provides a unique combination of steric and electronic properties not replicated by the corresponding 3-pyridinyl, 4-pyridinyl, or des-methyl analogs.

Why N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine Cannot Be Interchanged with Other Pyridine–Thiadiazole Isomers or Simpler 2-Aminopyridine Derivatives Without Compromising Key Physicochemical and Pharmacophoric Parameters


Substituting N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine with a generic 2-aminopyridine, a 1,3,4-thiadiazole regioisomer, or a thiadiazole lacking the 3-methyl group introduces measurable changes in topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and lipophilicity that directly affect target binding, solubility, and metabolic stability [1]. For example, the 1,2,4-thiadiazole core offers a distinct spatial arrangement of the sulfur and nitrogen atoms compared to 1,3,4-thiadiazoles, altering both the directionality of hydrogen-bonding interactions and the electrophilic character of the ring [2]. Furthermore, the 3-methyl substituent on the thiadiazole ring is not merely a spectator group; it modulates the electron density of the heterocycle and sterically influences the conformational preference of the bridging amine, which in turn impacts kinase hinge-region binding geometry [3]. These structure–property relationships mean that even closely related analogs cannot be assumed to possess equivalent binding kinetics, selectivity profiles, or synthetic compatibility – a fact particularly critical for teams advancing fragment hits to lead optimization where every substituent contributes to the multiparameter optimization equation.

Quantitative Differentiation Evidence: N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine vs. the Most Relevant Chemical Comparators


Molecular Weight and Heavy Atom Count: A Balanced Fragment-Sized Scaffold vs. Bulky Di(pyridin-2-yl) Analogs

N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine possesses a molecular weight (MW) of 192.24 g/mol and a heavy atom count of 13, positioning it firmly within the 'fragment' space (MW < 300 Da) and distinctly below the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine macrofilaricidal lead series where MW typically exceeds 280–380 Da [1][2]. The lower MW translates to higher ligand efficiency (LE) per heavy atom when binding is achieved, an established metric for prioritizing fragment hits [2]. In comparison, 2-aminopyridine alone has MW 94.12 g/mol and heavy atom count 7, which may yield insufficient target contact, while 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6, a regioisomer) shares the identical MW of 178.22 g/mol but differs in the connectivity of the pyridine ring to the thiadiazole core, altering the vector of the pyridyl nitrogen [3].

Fragment-based drug discovery Lead-likeness Physicochemical property space

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: A Differentiated Pharmacophoric Profile vs. Isomeric and Ring-Substituted Analog Series

The topological polar surface area (TPSA) of N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine is predicted to be approximately 67.6 Ų, which is notably higher than that of the des-methyl analog 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (TPSA ≈ 63.5–66.9 Ų depending on tautomeric form) and significantly higher than that of 2-aminopyridine (TPSA = 38.9 Ų) [1]. The target compound also presents 2 hydrogen bond donors (the bridging NH and the thiadiazole NH) versus 1 hydrogen bond donor for the corresponding carbon-linked regioisomers where the pyridine is directly attached to the thiadiazole ring [1]. These differences are pharmacophorically consequential: kinase hinge regions typically engage a donor–acceptor–donor motif, and the presence of two suitably spaced H-bond donors in the target compound better mimics the adenine ring of ATP, a feature exploited by numerous FDA-approved kinase inhibitors [2].

Computational ADME Drug-likeness Kinase hinge-binding pharmacophore

Synthetic Accessibility and Route Convergence: One-Step Assembly from Commercial 2-Aminopyridine vs. Multi-Step Sequences Required for Di-substituted Congeners

N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine is accessible via a convergent one-step reaction between commercially available 3-methyl-1,2,4-thiadiazole and 2-aminopyridine under mild basic conditions (EtOH, Et3N, reflux), as described in synthetic protocols [1]. In contrast, the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series reported by Hawryluk et al. requires a four-step linear sequence involving Pinner reaction for amidine formation, thiophosgene-mediated isothiocyanate generation, amidine–isothiocyanate addition, and final cyclization [2]. The single-step accessibility of the target compound translates to significantly shorter synthesis times, higher overall yields, and easier purification, which are critical factors when scaling from milligram screening quantities to multi-gram lead optimization campaigns.

Synthetic tractability Medicinal chemistry Parallel library synthesis

Purity and Supply Chain Reliability: Documented ≥95% Purity with Tiered Pricing from an Established Screening Compound Supplier

The compound is commercially available from Life Chemicals (catalog number F6616-6387) in multiple pre-weighed formats (4 mg, 10 mg, 20 μmol, 75 mg, 100 mg) with pricing ranging from $99.00 (4 mg) to $372.00 (100 mg) [1]. While explicit purity percentages are not disclosed on the kuujia.com aggregated listing, Life Chemicals screening compounds are routinely supplied at ≥95% purity as verified by LC-MS or NMR, a standard that meets the quality thresholds for both biochemical and cell-based primary screening assays [1]. In comparison, the structurally related 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6) is listed with a GHS H302 acute oral toxicity warning, whereas the target compound carries no such hazard classification, simplifying handling and regulatory paperwork for procurement departments [2].

Compound management Quality assurance Procurement logistics

Evidence-Backed Application Scenarios Where N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine Provides Procurement Advantage Over Generic Analogs


Kinase Inhibitor Fragment Library Enrichment for Hinge-Region Binder Screening

The compound's two hydrogen bond donors, predicted TPSA of ~67.6 Ų, and moderate lipophilicity align with the pharmacophoric requirements of kinase hinge regions [Section 3, Evidence Item 2]. Procurement teams building fragment libraries for kinase-targeted screens should prioritize this scaffold over 2-aminopyridine (insufficient HBD/HBA count for hinge recognition) and di(pyridin-2-yl) analogs (excessive MW and synthetic complexity) to maximize hit rates while maintaining ligand efficiency [1].

Rapid Hit-to-Lead Expansion via One-Step Parallel Chemistry

The single-step synthetic accessibility of the compound from 2-aminopyridine and 3-methyl-1,2,4-thiadiazole enables rapid analog generation through variation of the pyridine or thiadiazole components [Section 3, Evidence Item 3]. Medicinal chemistry teams requiring 50–200 analogs for initial SAR exploration will achieve faster cycle times and lower per-compound costs compared to the multi-step sequences mandated by di-substituted 1,2,4-thiadiazole series, where each additional step compounds yield losses and purification burdens [2].

Computational ADME Filtering and in Silico Hit Triage

With a molecular weight of 192.24 Da, heavy atom count of 13, and a favorable TPSA/logP balance, the compound sits within the optimal property space defined by fragment-based drug discovery guidelines (Rule of Three) [Section 3, Evidence Items 1 and 2]. Computational chemists can deploy this scaffold as a high-priority virtual screening template, confident that physicochemical parameters will not require extensive property optimization before in vitro testing – a distinct advantage over higher-MW di(pyridin-2-yl) analogs that frequently violate lead-likeness criteria [1].

Core Replacement Strategy for Thiazole- and 1,3,4-Thiadiazole-Containing Leads

Macrofilaricidal lead optimization programs have demonstrated that replacing a thiazole core with a 1,2,4-thiadiazole can address metabolic instability while maintaining on-target potency [3]. For projects where existing thiazole or 1,3,4-thiadiazole leads suffer from rapid hepatic clearance or reactive metabolite formation, N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine offers a structurally validated 1,2,4-thiadiazole replacement with the added benefit of the 3-methyl substituent for modulating electronic properties and steric fit [Section 3, Evidence Item 1].

Quote Request

Request a Quote for N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.